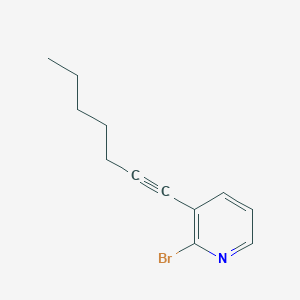
2-Bromo-3-(hept-1-YN-1-YL)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(hept-1-YN-1-YL)pyridine is a chemical compound with the molecular formula C₁₂H₁₄BrN It is a derivative of pyridine, where a bromine atom is substituted at the second position and a hept-1-yn-1-yl group is attached at the third position
Métodos De Preparación
The synthesis of 2-Bromo-3-(hept-1-YN-1-YL)pyridine typically involves the bromination of 3-(hept-1-YN-1-YL)pyridine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .
Análisis De Reacciones Químicas
2-Bromo-3-(hept-1-YN-1-YL)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Bromo-3-(hept-1-YN-1-YL)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-(hept-1-YN-1-YL)pyridine involves its interaction with specific molecular targets. The bromine atom and the hept-1-yn-1-yl group contribute to its reactivity and ability to form covalent bonds with target molecules. This interaction can modulate biological pathways and exert therapeutic effects .
Comparación Con Compuestos Similares
2-Bromo-3-(hept-1-YN-1-YL)pyridine can be compared with other similar compounds, such as:
2-Bromopyridine: A simpler derivative with only a bromine atom substituted at the second position.
3-(Hept-1-YN-1-YL)pyridine: Lacks the bromine atom but has the hept-1-yn-1-yl group at the third position.
2-Bromo-4-(3-methylbicyclo[1.1.1]pentan-1-yl)pyridine: Another derivative with a different substituent at the fourth position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
919123-61-8 |
|---|---|
Fórmula molecular |
C12H14BrN |
Peso molecular |
252.15 g/mol |
Nombre IUPAC |
2-bromo-3-hept-1-ynylpyridine |
InChI |
InChI=1S/C12H14BrN/c1-2-3-4-5-6-8-11-9-7-10-14-12(11)13/h7,9-10H,2-5H2,1H3 |
Clave InChI |
RIRJIMOBZFHSQW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC#CC1=C(N=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


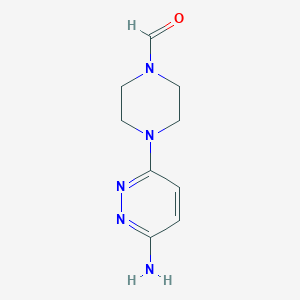
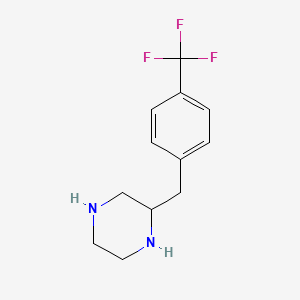

![2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetonitrile](/img/structure/B12632774.png)
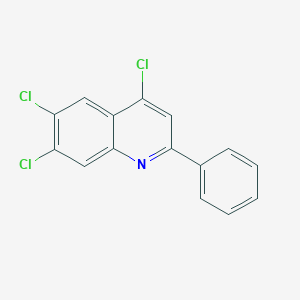
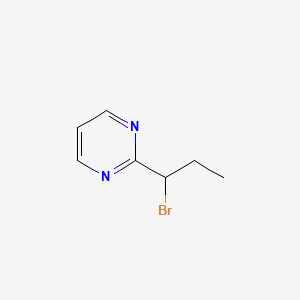
![Methyl 5-(3-chloro-4-methylphenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12632783.png)
![2-Amino-5-{[(6-chloropyridin-3-yl)amino]methyl}phenol](/img/structure/B12632784.png)
![1-Naphthalenepropanoic acid, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B12632789.png)
![4,9-Dihydronaphtho[2,3-b]thiophen-4-yl 4-methoxybenzoate](/img/structure/B12632795.png)
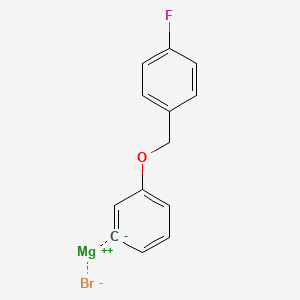


![N-(2-Aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12632808.png)
